N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked via a carboxamide group to a pyrazole ring. Key structural features include:
- Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its electron-withdrawing properties and role in medicinal chemistry .
- Dimethylaminoethyl side chain: A tertiary amine group that enhances solubility in aqueous media through protonation, particularly in its hydrochloride salt form.
This compound’s design suggests applications in targeting enzymes or receptors where aromatic heterocycles and basic side chains are critical for binding.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS.ClH/c1-19(2)10-11-21(15(22)13-8-9-20(3)18-13)16-17-12-6-4-5-7-14(12)23-16;/h4-9H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWNOGOBCVOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazole class, which is known for its pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, featuring a benzothiazole moiety and a dimethylamino group, contributes to its biological efficacy.
- Chemical Formula : C19H19ClN4OS2
- Molecular Weight : 418.96 g/mol
- CAS Number : 1215314-06-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that compounds containing pyrazole and benzothiazole moieties can inhibit key enzymes involved in inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives have been reported to inhibit COX enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : The presence of the benzothiazole ring enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Study on Anti-inflammatory Effects :
- A study assessed the anti-inflammatory potential of the compound by measuring its effect on COX inhibition in vitro. Results indicated a significant reduction in prostaglandin E2 production, suggesting effective COX inhibition.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays.
-
Anticancer Efficacy :
- A recent investigation into the anticancer properties revealed that this compound significantly reduced cell viability in various cancer cell lines (e.g., breast and colon cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences and Similarities
Key Observations:
Heterocyclic Core: The target compound’s benzothiazole-pyrazole scaffold differs from benzimidazole-pyrazole analogs () in electronic properties. In contrast, ’s benzodioxole-imidazole hybrid lacks sulfur but includes an imine group, which may confer rigidity and metal-chelating properties .
Solubility and Bioavailability: The dimethylaminoethyl group and hydrochloride salt in the target compound likely improve aqueous solubility relative to neutral benzamide () or benzimidazole derivatives ().
Synthetic Routes :
Physicochemical Property Comparison
Table 2: Experimental Data from Analogous Compounds
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including condensation, nucleophilic substitution, and salt formation. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic displacement reactions (e.g., substitution at the benzothiazole nitrogen) .
- Base choice : K₂CO₃ or Et₃N facilitates deprotonation, critical for coupling reactions between pyrazole and benzothiazole moieties .
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions, while higher temperatures may degrade sensitive functional groups .
Methodological tip : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (1.1–1.3 eq of alkylating agents) to improve yields .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., pyrazole methyl group at N1 vs. N2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and detects chloride counterion .
Data interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NOE correlations or splitting patterns) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR : Use HSQC and HMBC to confirm connectivity between benzothiazole and pyrazole rings .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous thiazole derivatives .
- DFT calculations : Compare experimental and simulated IR/UV spectra to identify discrepancies caused by solvation effects .
Advanced: What mechanistic approaches are used to study this compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes or receptors by immobilizing the target protein .
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating the dimethylaminoethyl group) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Advanced: How does structural modification of this compound affect its bioactivity?
Comparative studies with analogs reveal:
- Pyrazole substitution : Replacing the methyl group with bulkier substituents (e.g., CF₃) enhances metabolic stability but may reduce solubility .
- Benzothiazole modifications : Fluorination at C6 improves antimicrobial activity but increases cytotoxicity .
- Dimethylaminoethyl chain : Shortening the chain reduces CNS penetration, as seen in related neuroactive compounds .
Methodology : Synthesize derivatives via Suzuki coupling or reductive amination, then screen against target assays (e.g., MIC for antimicrobial activity) .
Advanced: What computational tools predict this compound’s reactivity and metabolic pathways?
- ADMET prediction : Use SwissADME to estimate logP, BBB permeability, and CYP450 inhibition .
- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to metabolic oxidation .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., salt formation with HCl vs. other counterions) .
Advanced: How can solubility challenges in biological assays be addressed?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt forms : Compare hydrochloride vs. mesylate salts for improved pharmacokinetics .
- Prodrug design : Introduce ester or phosphate groups at the carboxamide, which hydrolyze in vivo .
Advanced: What stability studies are required for long-term storage of this compound?
- Forced degradation : Expose to heat (60°C), light (UV), and humidity to identify degradation products via LC-MS .
- pH stability : Test in buffers (pH 1–10) to determine optimal storage conditions (e.g., lyophilized at -20°C) .
- Excipient screening : Add antioxidants (e.g., BHT) or chelators (EDTA) to prevent oxidation of the benzothiazole ring .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
- Fragment-based design : Replace the pyrazole ring with triazoles or imidazoles to assess target selectivity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors in the benzothiazole ring) using MOE or Schrödinger .
- In vivo PK/PD : Correlate plasma half-life (t½) with structural features (e.g., logD) to prioritize leads .
Advanced: How do researchers address data reproducibility issues across different laboratories?
- Standardized protocols : Publish detailed synthetic procedures (e.g., catalyst loading, drying times) to minimize variability .
- Reference materials : Share characterized batches (NMR, HPLC data) via repositories like ChEMBL .
- Collaborative validation : Conduct round-robin testing of bioassays (e.g., IC₅₀ determinations) to calibrate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
